Octyl 9,10-epoxystearate
Overview
Description
Octyl 9,10-epoxystearate: is a synthetic compound belonging to the class of epoxide esters. It is derived from stearic acid, a saturated fatty acid, and is characterized by the presence of an epoxide group at the 9,10 positions of the stearic acid chain. This compound is commonly used in various industrial applications, including as a surfactant, emulsifier, and lubricant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 9,10-epoxystearate typically involves the epoxidation of oleic acid followed by esterification with octanol. The epoxidation process can be carried out using peracids such as peracetic acid or performic acid under controlled conditions to ensure the selective formation of the epoxide group at the 9,10 positions. The reaction is usually conducted at temperatures ranging from 50 to 70 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale epoxidation of oleic acid using peracids, followed by esterification with octanol. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize side reactions and ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Octyl 9,10-epoxystearate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of diols and other oxygenated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octyl 9,10-epoxystearate is used as a precursor in the synthesis of various chemical compounds, including surfactants and emulsifiers. Its unique structure allows for the formation of a wide range of derivatives with diverse chemical properties .
Biology: In biological research, this compound is used as a model compound to study the metabolism and biological effects of epoxide esters. It is also used in the development of bio-based materials and biocompatible polymers .
Medicine: this compound has potential therapeutic applications due to its ability to modulate biological pathways involving epoxide intermediates. It is being investigated for its potential use in drug delivery systems and as a therapeutic agent in various medical conditions .
Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and stabilizer in the production of polymers and other materials. Its unique chemical properties make it suitable for use in a wide range of industrial processes .
Mechanism of Action
The mechanism of action of Octyl 9,10-epoxystearate involves the interaction of its epoxide group with various molecular targets. The epoxide group can undergo nucleophilic attack by biological molecules such as proteins and nucleic acids, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways.
Comparison with Similar Compounds
Octyl 8,9-epoxystearate: Similar structure with the epoxide group at the 8,9 positions.
Octyl 9,10-epoxyoctadecanoate: Similar structure with slight variations in the carbon chain length.
Octyl 9,10-epoxyoctanoate: Similar structure with the epoxide group at different positions on the carbon chain.
Uniqueness: Octyl 9,10-epoxystearate is unique due to the specific positioning of the epoxide group at the 9,10 positions, which imparts distinct chemical and biological properties. This unique structure allows for selective reactions and interactions with biological molecules, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
octyl 8-(3-octyloxiran-2-yl)octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBARIGPBPUBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861724 | |
Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
422 °F OC | |
Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
106-84-3 | |
Record name | Octyl epoxystearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl 3-octyloxiran-2-octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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